N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(2-(Methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The N1 position features a 2-(methylthio)phenyl group, introducing a sulfur-containing aromatic moiety, while the N2 position is substituted with a tetrahydrofuran-2-ylmethyl group, providing a cyclic ether functionality.
Oxalamides are a versatile class of compounds with demonstrated roles as antiviral agents, enzyme inhibitors, and flavor enhancers . The methylthio and tetrahydrofuran motifs in this compound may influence its pharmacokinetic properties, such as metabolic stability and solubility, compared to analogs with halogenated or alkoxy substituents.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-19-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGQFAAWMQOTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. One common route includes the reaction of 2-(methylthio)aniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Oxalamides
Key Observations:
- Cyclic Ether vs. Aromatic Rings: The tetrahydrofuran group in the target compound introduces conformational rigidity, contrasting with flexible alkyl chains (e.g., S336 ) or planar aromatic systems (e.g., 13 ). This could modulate receptor-binding specificity .
Biological Activity
N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with the CAS number 941962-92-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant studies and data.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 294.37 g/mol
- Structure : The compound features an oxalamide core, which is known for its ability to form hydrogen bonds, potentially influencing various biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.
- Introduction of the Methylthio Phenyl Group : This is achieved through a reaction with 2-(methylthio)aniline.
- Tetrahydrofuran Integration : The tetrahydrofuran moiety is introduced via a reaction with a suitable tetrahydrofuran derivative.
The biological activity of this compound can be attributed to its structural components:
- Oxalamide Group : This group can form hydrogen bonds with various biological molecules, potentially inhibiting their activity.
- Methylthio Group : Known to interact with thiol-containing enzymes, this group may modulate enzyme functions.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that oxalamides can scavenge free radicals, thereby protecting cells from oxidative stress .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have demonstrated inhibition of nicotinamide N-methyltransferase, which plays a critical role in cellular metabolism.
- Cytotoxicity Studies : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways .
Data Table of Biological Activities
Q & A
Q. Q1: What are the recommended synthetic routes for preparing N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
Methodology:
- Stepwise coupling : Use oxalyl chloride or TBTU-mediated coupling of 2-(methylthio)aniline with tetrahydrofuran-2-ylmethylamine (analogous to and ).
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) with bases like TEA or DIPEA improve yields .
- Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Data Table :
| Parameter | Example from Similar Compounds | Reference |
|---|---|---|
| Yield optimization | 35–56% via TBTU coupling | |
| Purity (HPLC) | >90% after column chromatography |
Advanced Structural Elucidation
Q. Q2: How can NMR and LC-MS be employed to confirm the stereochemistry and purity of this oxalamide derivative?
Methodology:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DMSO-d6 or CDCl3 at 50°C to resolve rotational isomers. Key signals:
- LC-MS (APCI+) : Monitor [M+H]<sup>+</sup> with calculated vs. observed mass (e.g., ±0.01 Da accuracy) .
Advanced Tip : Use <sup>19</sup>F NMR (if fluorinated analogs exist) or NOESY for spatial proximity analysis .
Handling Stereochemical Complexity
Q. Q3: How can diastereomeric mixtures arising from the tetrahydrofuran moiety be resolved during synthesis?
Methodology:
- Chiral chromatography : Use Chiralpak® columns with heptane/IPA eluents .
- Crystallization-induced diastereomer resolution : Leverage differential solubility in EtOAc/hexane .
Data Contradiction : reports a 1:20 diastereomer ratio via HCl salt formation, suggesting pH-controlled crystallization .
Structure-Activity Relationship (SAR) Analysis
Q. Q4: What functional groups in this compound are critical for bioactivity, based on analogs like HIV entry inhibitors?
Methodology:
- Key moieties :
- Bioassay design : Test against viral entry assays (e.g., HIV pseudotyped viruses) with IC50 calculations .
Advanced Data Contradictions
Q. Q5: How should researchers address discrepancies in reported yields or bioactivity between similar oxalamides?
Methodology:
- Control experiments : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).
- Meta-analysis : Compare substituent effects (e.g., vs. 7: chloro vs. trifluoromethyl groups alter yields by 15–20%) .
Example : ’s 56% yield for a diastereomer-rich product vs. ’s 36% yield for a single isomer .
Impurity Profiling
Q. Q6: What strategies are effective in identifying and removing synthetic byproducts (e.g., dimers or unreacted intermediates)?
Methodology:
- HPLC-MS/MS : Detect dimers (e.g., m/z ~2× parent mass) and optimize gradient elution .
- Scavenger resins : Use polymer-bound isocyanates to trap excess amines .
Data Table :
| Impurity Type | Removal Method | Reference |
|---|---|---|
| Dimer (23% in S1) | Size-exclusion chromatography | |
| Unreacted amine | Acid-base extraction |
Computational Modeling
Q. Q7: How can DFT calculations or molecular docking predict this compound’s interaction with biological targets?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
